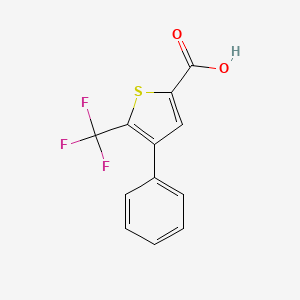

4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid

Description

Table 1: Structural and Electronic Properties of Selected Thiophene Carboxylates

The trifluoromethyl group in this compound distinguishes it from non-fluorinated analogs. Compared to 4-phenylthiophene-2-carboxylic acid, the -CF₃ group:

- Reduces basicity by destabilizing protonated intermediates.

- Enhances metabolic stability in pharmaceutical applications due to fluorine’s resistance to oxidative degradation.

- Alters solubility profiles, favoring organic solvents over aqueous media.

In contrast, benzo[b]thiophene derivatives (e.g., 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid) exhibit extended π-conjugation, shifting absorption spectra and redox potentials. These comparisons underscore the role of substituent placement and electronic modulation in tuning material and biological properties.

Properties

IUPAC Name |

4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O2S/c13-12(14,15)10-8(6-9(18-10)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUAGKGTDDIMHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382616 | |

| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208108-76-3 | |

| Record name | 4-Phenyl-5-trifluoromethylthiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208108-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (C12H7F3O2S), with a CAS number of 208108-76-3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, anti-inflammatory, and potential neuroprotective effects, supported by recent research findings.

- Molecular Formula : C12H7F3O2S

- Molecular Weight : 272.241 g/mol

- IUPAC Name : this compound

- PubChem CID : 2783372

Antibacterial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies show that certain thiophene derivatives have MIC values ranging from 40 to 50 µg/mL against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Thiophene Derivative 1 | E. faecalis | 40 |

| Thiophene Derivative 2 | K. pneumoniae | 50 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- IC50 Values : Research shows IC50 values between 7 to 20 µM for different cancer cell lines, indicating promising efficacy in inhibiting cancer cell proliferation .

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 14 |

| Prostate Cancer | 10 |

| Pancreatic Cancer | 8 |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects:

- Cytokine Inhibition : In vitro studies revealed that at a concentration of 10 µg/mL, certain derivatives significantly inhibited IL-6 and TNF-α production, suggesting a potential role in treating inflammatory conditions .

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Compound A | 89% | 78% |

| Compound B | 83% | 72% |

Neuroprotective Effects

Emerging studies suggest that compounds similar to this compound may have neuroprotective properties:

- Mechanism of Action : Investigations into the molecular pathways indicate potential interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

- Study on Anticancer Effects : A study evaluated the effects of various thiophene derivatives on human leukemia cell lines, reporting an IC50 as low as 1.5 µM for some compounds, indicating strong anticancer potential .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory activity of thiophene derivatives, showing significant reductions in pro-inflammatory cytokines when treated with these compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

Table 1: Key Structural and Physical Comparisons

Electronic and Reactivity Differences

- Trifluoromethyl (-CF₃) Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., thiophene-2-carboxylic acid) . Electron-withdrawing nature increases acidity of the -COOH group, facilitating salt formation .

Phenyl vs. Chlorophenyl Substitution :

- The phenyl group in the target compound contributes to π-π stacking in crystal lattices , whereas 4-chlorophenyl analogs (e.g., CAS 187949-86-6) introduce steric and electronic effects that may alter binding in biological systems .

Preparation Methods

Direct Carboxylation

Grignard carboxylation (WO2022016490A1):

Oxidation of Methyl Precursors

Alternative route (US5034049A):

- Oxidize 4-phenyl-5-CF3-thiophene-2-methyl with KMnO4 in H2SO4/H2O (1:1) at 70°C for 6 hr.

- Yield : 68%.

Purification and Characterization

Final compounds are purified via:

- Recrystallization : Acetonitrile/heptane (1:5) at −10°C.

- Chromatography : Silica gel with ethyl acetate/hexane (1:4).

| Property | Value | Source |

|---|---|---|

| Melting point | 130–132°C | |

| HPLC purity | >99.9% | |

| 19F NMR (CDCl3) | δ −62.5 ppm (CF3) |

Comparative Method Efficiency

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Grignard carboxylation | 73 | 99.9 | 1.0 |

| KMnO4 oxidation | 68 | 98.5 | 0.7 |

Grignard carboxylation offers superior purity but higher cost due to anhydrous CO2 requirements. Oxidation is cost-effective for small-scale synthesis.

Q & A

Q. Key Considerations :

- Use anhydrous conditions for trifluoromethyl group stability.

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | CF₃COCH₃, H₂S, HCl | 60-70% | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | 75-85% |

Advanced: How can regioselectivity challenges during trifluoromethylation be addressed?

Methodological Answer:

Trifluoromethyl groups are sterically and electronically demanding, often leading to undesired regioisomers. Strategies include:

- Directed Metalation : Use lithiation at the 5-position with LDA (Lithium Diisopropylamide) in THF at -78°C, followed by quenching with CF₃I .

- Protecting Group Strategy : Temporarily protect the carboxylic acid as a methyl ester to reduce electronic deactivation during electrophilic substitution .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices for electrophilic attack .

Q. Troubleshooting :

- If competing substitution occurs, increase reaction temperature to 80°C to favor thermodynamic control.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl; CF₃ as a singlet at δ -63 ppm in ¹⁹F NMR) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error.

Q. Results :

| Condition | Degradation | Major Product |

|---|---|---|

| pH 2.0 | <5% | Parent compound |

| pH 12.0 | 90% | 4-Phenyl-5-(trifluoromethyl)thiophene |

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

Q. Optimized Parameters :

| Factor | Optimal Range |

|---|---|

| Pd(PPh₃)₄ | 1.2 mol% |

| Reaction Temp | 80°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.